molecular formula C15H10N4O B2983605 2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 104614-81-5

2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

Cat. No.: B2983605
CAS No.: 104614-81-5
M. Wt: 262.27 g/mol
InChI Key: AXPGZURVLRWNBR-UHFFFAOYSA-N
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Description

CGS-13767 is a nitrogen-containing organic compound with the molecular formula C₁₅H₁₀N₄O. It is known for its ability to bind to gamma-aminobutyric acid (GABA) receptors, making it useful as an anxiolytic agent .

Biochemical Analysis

2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a chemical compound with the molecular formula C15H10N4O . This compound has been synthesized and evaluated for its potential biological activities .

Biochemical Properties

It has been shown to exhibit promising antimicrobial, antitubercular, and anti-HIV activities . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

The cellular effects of this compound are also not fully known. It has been shown to have potent activity against E. coli, P. aeruginosa, and S. epidermidis

Preparation Methods

The synthesis of CGS-13767 involves the formation of a triazoloquinazolinone structure. The synthetic route typically includes the following steps:

    Formation of the triazole ring: This involves the reaction of an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Cyclization: The intermediate formed is then cyclized to form the triazoloquinazolinone core.

Chemical Reactions Analysis

CGS-13767 undergoes several types of chemical reactions:

    Oxidation: It can be oxidized under strong oxidizing conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring, depending on the reagents and conditions used.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Nucleophiles: Halides, amines, and other nucleophilic species

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CGS-13767 has several scientific research applications:

Comparison with Similar Compounds

CGS-13767 is unique in its structure and binding affinity to GABA receptors. Similar compounds include:

    Diazepam: Another GABA receptor ligand used as an anxiolytic agent.

    Alprazolam: A benzodiazepine that also targets GABA receptors.

    Lorazepam: Another benzodiazepine with similar anxiolytic effects.

Compared to these compounds, CGS-13767 has a distinct triazoloquinazolinone structure, which may confer unique binding properties and pharmacological effects .

Properties

IUPAC Name

2-phenyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O/c20-15-16-12-9-5-4-8-11(12)14-17-13(18-19(14)15)10-6-2-1-3-7-10/h1-9H,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPGZURVLRWNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801045748
Record name 2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104614-81-5
Record name CGS-13767
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104614815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801045748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGS-13767
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY8LL4S82Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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